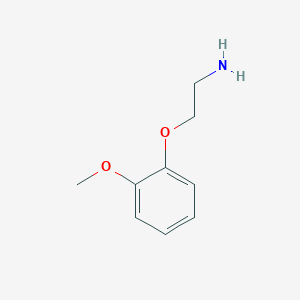
2-(2-Methoxyphenoxy)ethylamine
概要
説明
Synthesis Analysis
The synthesis of 2-(2-Methoxyphenoxy)ethylamine derivatives often involves reactions of 2-aminoethanols with p-chloronitrobenzene and base-catalyzed Smiles rearrangement. For instance, Knipe et al. (1977) described the preparation of 2-(p-Nitrophenoxy)ethylamines through these methods, highlighting the chemical versatility and reactivity of these compounds (Knipe, Sridhar, & Lound-Keast, 1977).
Molecular Structure Analysis
Molecular conformation and structure studies, such as those conducted by Macleod and Simons (2004), provide insight into the hydrogen bonding, rigidity, and structural flexibility of 2-phenoxy ethylamine and its derivatives. These studies, often using techniques like resonant two-photon ionisation (R2PI) coupled with infrared ion-dip spectroscopy, offer detailed views of the molecular behavior of such compounds (Macleod & Simons, 2004).
Chemical Reactions and Properties
Research by Luliński and Maciejewska (2013) on 2-(4-Methoxyphenyl)ethylamine imprinted polymers reveals the effect of functional monomers and porogens on the morphology, structure, and recognition properties of these polymers. Their findings demonstrate the compound's high selectivity and affinity towards specific templates, underlying the significance of ethylamine groups and steric effects in recognition mechanisms (Luliński & Maciejewska, 2013).
Physical Properties Analysis
The study of beta-blocker conformations, including 2-phenoxy ethylamine, by Macleod and Simons (2004), also touches upon the physical properties of these molecules. Their research sheds light on the molecular flexibility and the interactions with water molecules, which are crucial for understanding the compound's behavior in different environments (Macleod & Simons, 2004).
Chemical Properties Analysis
The corrosion inhibition efficiency of derivatives like Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate showcases the chemical properties and applications of 2-(2-Methoxyphenoxy)ethylamine derivatives. Djenane et al. (2019) explored these aspects, demonstrating the compound's effectiveness in protecting metals against corrosion, which is attributed to its molecular structure and interaction with metal surfaces (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
科学的研究の応用
- Summary of the Application: “2-(2-Methoxyphenoxy)ethylamine” is used in the synthesis of Carvedilol , a non-selective beta blocker/alpha-1 blocker indicated in the treatment of mild to moderate congestive heart failure (CHF).
- Methods of Application or Experimental Procedures: While the exact procedures for this synthesis are proprietary and not publicly available, it generally involves the reaction of “2-(2-Methoxyphenoxy)ethylamine” with 4-(2,3-epoxypropoxy)carbazole .
- Results or Outcomes: The outcome of this reaction is the production of Carvedilol , a medication used to treat high blood pressure and heart failure.
Safety And Hazards
2-(2-Methoxyphenoxy)ethylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(2-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRKLKVCHMWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171449 | |
| Record name | 2-(2-Methoxyphenoxy)ethyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)ethylamine | |
CAS RN |
1836-62-0 | |
| Record name | 2-(2-Methoxyphenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenoxy)ethyl amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenoxy)ethyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methoxyphenoxy)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-METHOXYPHENOXY)ETHYL AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20S0VX4QT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


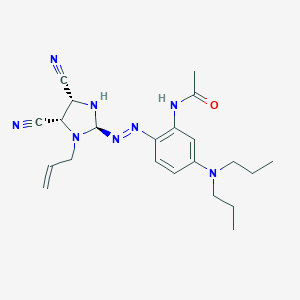

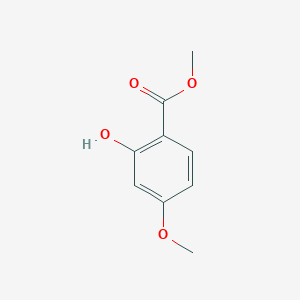
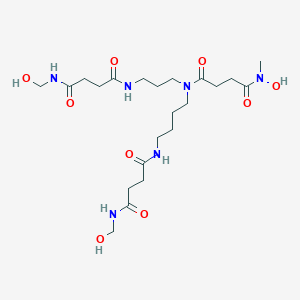
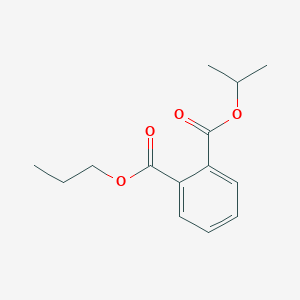
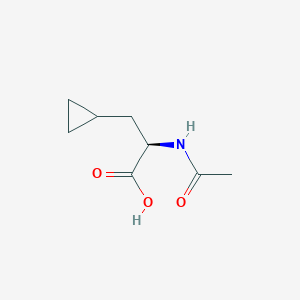
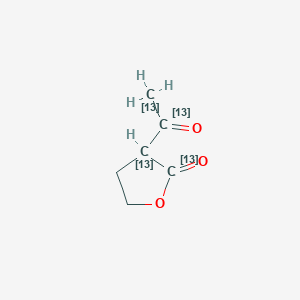


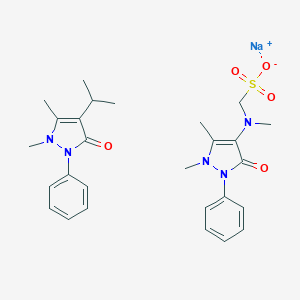
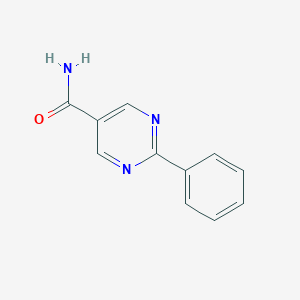


![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)